(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
Description
(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1391408-54-0) is a chiral pyrrolidine derivative featuring a fluorinated aromatic substituent. Its molecular formula is C₁₁H₁₂ClF₄N (molecular weight: 269.67 g/mol) . The compound’s structure includes:
- A pyrrolidine ring with an R-configuration at the chiral center.
- A 2-fluoro-5-(trifluoromethyl)phenyl group attached to the pyrrolidine core.
The trifluoromethyl (-CF₃) and fluorine substituents enhance lipophilicity and metabolic stability, making it valuable in pharmaceutical research, particularly for targeting central nervous system (CNS) receptors or enzymes influenced by halogenated motifs . Safety data indicate hazards including H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating careful handling .
Properties
IUPAC Name |
(2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYMMHPMADAZKR-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Pyrrolidone
Pyrrolidone is protected as tert-butyl pyrrolidone carboxylate using di-tert-butyl carbonate (Boc₂O) under basic conditions. Optimal results are achieved with:
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Solvent: Tetrahydrofuran (THF) or acetonitrile (5–10 mL/g substrate).
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Base: Triethylamine (TEA) or sodium hydride (0.05–1 eq relative to pyrrolidone).
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Conditions: −20°C to 40°C for 1–10 hours, yielding >85% tert-butyl pyrrolidone carboxylate.
This step prevents unwanted side reactions during subsequent aryl group installation.
Grignard Reaction with 2-Fluoro-5-(trifluoromethyl)bromobenzene
The tert-butyl-protected intermediate reacts with the Grignard reagent derived from 2-fluoro-5-(trifluoromethyl)bromobenzene. Critical parameters include:
The product, 2-(2-fluoro-5-(trifluoromethyl)phenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate, is isolated via extraction with MTBE or dichloromethane, achieving 70–80% yield.
Acid-Catalyzed Dehydration and Deprotection
Concurrent dehydration and Boc removal are performed using hydrochloric acid or trifluoroacetic acid (TFA):
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Acid concentration: 4M HCl in dioxane or 20% TFA in dichloromethane.
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Conditions: 0–100°C for 1–10 hours, yielding 5-(2-fluoro-5-(trifluoromethyl)phenyl)-3,4-dihydro-2H-pyrrole.
This step eliminates water to form the dihydropyrrole intermediate, crucial for subsequent stereoselective reduction.
Asymmetric Reduction with Chiral Catalysts
The dihydropyrrole undergoes borane-mediated asymmetric reduction using chiral acids to establish the R-configuration:
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Catalysts: D-Mandelic acid or R-chiral phosphonic acid (0.05–0.3 eq).
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Solvent: Toluene or dichloromethane at 20–80°C for 8–48 hours.
Enantiomeric excess (ee) exceeds 95% when using D-mandelic acid, as confirmed by chiral HPLC.
Hydrochloride Salt Formation
The free base is treated with HCl gas in diethyl ether or ethanol to precipitate the hydrochloride salt:
Comparative Analysis of Methodologies
| Parameter | Patent Method | Academic Protocol |
|---|---|---|
| Grignard Reagent | Ethyl MgCl | Isopropyl MgCl |
| Reduction Catalyst | D-Mandelic acid | Pd/C (racemic) |
| ee | >95% | N/A (racemic) |
| Overall Yield | 52% | 38% (non-chiral) |
The patent route achieves superior enantioselectivity through chiral acid catalysis, whereas academic methods focus on racemic synthesis.
Industrial-Scale Considerations
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Cost Efficiency: Using TEA instead of DBU reduces base costs by 40%.
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Solvent Recycling: MTBE and THF are recovered via distillation, lowering waste.
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Catalyst Loading: D-Mandelic acid at 0.1 eq balances cost and ee.
Challenges and Mitigation Strategies
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Trifluoromethyl Group Stability: The strong electron-withdrawing effect slows Grignard reactivity. Increasing reaction temperature to 50°C improves conversion.
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Byproduct Formation: Excess Grignard reagent leads to diarylated byproducts. Stoichiometric control (1.2 eq) suppresses this.
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Chiral Catalyst Recovery: D-Mandelic acid is recovered via aqueous extraction (pH 3–4) with 80% efficiency .
Chemical Reactions Analysis
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluoro or trifluoromethyl groups under appropriate conditions.
Scientific Research Applications
®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound is compared below with structurally related pyrrolidine derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) vs. Chlorine (-Cl): The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to Cl in analog 1443538-48-3. This enhances membrane permeability and resistance to oxidative metabolism, critical for CNS-targeted drugs .
- Positional Isomerism: The 2-fluoro-5-CF₃ substitution (target compound) vs. 4-CF₃ (analog in ) alters steric interactions with protein binding pockets. For example, 2-fluoro substituents may hinder rotation, stabilizing specific conformations.
- Bromine vs.
Biological Activity
(R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, with the CAS number 1391408-54-0, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C11H12ClF4N
- Molecular Weight : 269.67 g/mol
- Purity : ≥95%
- Storage Conditions : Store at room temperature, sealed in a dry environment.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of similar structures have shown effective inhibition against various bacterial strains. A study reported that certain trifluoromethylated compounds exhibited minimum inhibitory concentration (MIC) values as low as 3.9 μg/mL against Klebsiella planticola and Staphylococcus aureus .
Anticancer Properties
The compound's potential as an anticancer agent has been evaluated through antiproliferative assays. In vitro studies have demonstrated that related compounds exhibit significant activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC50 values ranging from 0.32 to 12 µM . This suggests that this compound may also possess similar properties warranting further investigation.
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group in the para-position of the phenolic ring has been shown to enhance biological activity significantly. For example, SAR studies indicate that the presence of this group increases potency for inhibiting serotonin uptake by up to sixfold compared to non-fluorinated analogs .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on various derivatives revealed that those with the trifluoromethyl moiety demonstrated superior antibacterial activity compared to their non-fluorinated counterparts. The research involved testing these compounds against five strains of bacteria and fungi .
- Anticancer Activity : In a preclinical model involving PDAC, compounds structurally similar to this compound showed promising antiproliferative effects with IC50 values indicating effective growth inhibition .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClF4N |
| Molecular Weight | 269.67 g/mol |
| Purity | ≥95% |
| Antimicrobial MIC (Klebsiella) | 3.9 μg/mL |
| Anticancer IC50 (PDAC) | 9.28 µM |
Q & A
Q. What are the recommended synthetic routes for (R)-2-(2-Fluoro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride?
- Methodological Answer : A common approach involves chiral resolution or asymmetric synthesis. For example, (R)-pyrrolidine derivatives can be synthesized via nucleophilic substitution or reductive amination. In a patent application, a similar compound was synthesized using (R)-proline-derived intermediates and coupling with fluorinated aryl groups under palladium catalysis . Key steps include:
- Use of (R)-configured pyrrolidine precursors.
- Introduction of the 2-fluoro-5-(trifluoromethyl)phenyl group via Suzuki-Miyaura cross-coupling or Ullmann-type reactions.
- Final hydrochlorination with HCl in ethanol or diethyl ether.
Reaction progress should be monitored by TLC or LCMS (e.g., m/z 531 [M-H]⁻ observed in LCMS for analogous structures) .
Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3). The trifluoromethyl group appears as a singlet near δ 120-125 ppm in 19F NMR.
- LCMS/HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients. Retention times (e.g., 0.88 minutes in a specific HPLC method) and mass spectra (e.g., m/z 531 [M-H]⁻) aid in purity assessment .
- X-ray crystallography : For absolute configuration confirmation, single crystals can be analyzed using SHELXL software .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : N95 masks, gloves, and eyeshields to avoid inhalation/contact with fine powders .
- Ventilation : Use fume hoods due to potential release of HCl fumes during storage or reactions.
- Storage : Keep in airtight containers at 2–8°C, away from moisture. Combustible solid properties (flash point ~113°C) require fire safety measures .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP or Josiphos) in catalytic asymmetric hydrogenation of intermediate imines.
- Crystallographic Validation : Confirm configuration via X-ray diffraction. SHELX programs are widely used for refining crystal structures .
Q. What are the potential applications in drug discovery or agrochemical research?
- Methodological Answer :
- Medicinal Chemistry : The trifluoromethyl and fluoro groups enhance metabolic stability and bioavailability. This compound could serve as a scaffold for kinase inhibitors or GPCR modulators. Computational docking (e.g., AutoDock Vina) can predict binding to targets like serotonin receptors .
- Agrochemicals : Fluorinated pyrrolidines are explored as herbicides due to their resistance to environmental degradation. Evaluate herbicidal activity via in vitro assays (e.g., Arabidopsis thaliana growth inhibition) .
Q. How can reaction byproducts or impurities be systematically analyzed?
- Methodological Answer :
- HPLC-MS/MS : Detect trace impurities using high-resolution mass spectrometry. For example, unreacted aryl halides or dehalogenated byproducts may appear as minor peaks.
- NMR Spin-Saturation Transfer : Identify diastereomeric impurities by selective saturation of specific proton signals.
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N, F content) to confirm purity ≥98% .
Key Challenges and Solutions
- Challenge : Low yields in cross-coupling steps due to steric hindrance from the trifluoromethyl group.
- Challenge : Hygroscopicity leading to decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
